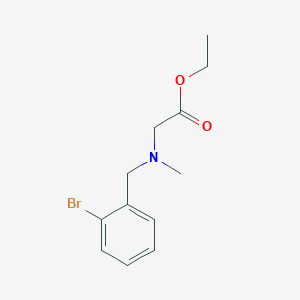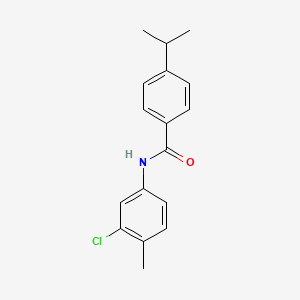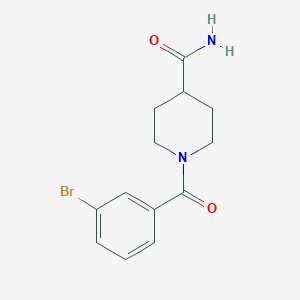![molecular formula C17H15ClN2O2S B5855752 N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide, also known as ACTA, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. ACTA is a member of the thiosemicarbazone family, which has been shown to possess a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
作用机制
The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to involve the chelation of metal ions, particularly copper. This prevents the formation of reactive oxygen species and reduces oxidative stress, which is a major contributor to many diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antiviral properties against several viruses, including HIV and hepatitis C. N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide in lab experiments is its ability to chelate metal ions, which can be used to study the role of metal ions in various biological processes. However, one of the limitations of using N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide. One area of research is the development of new chelators based on the structure of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide. These new chelators may have improved properties, such as increased selectivity for metal ions or reduced toxicity. Another area of research is the study of the role of copper in cancer and other diseases, which may lead to the development of new treatments. Finally, the potential use of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide as a diagnostic tool for diseases such as Alzheimer's disease is an area of research that warrants further investigation.
Conclusion:
In conclusion, N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide, or N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide, is a synthetic compound with potential applications in scientific research. Its ability to chelate metal ions and reduce oxidative stress makes it a promising candidate for the treatment of a wide range of diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl hydrazine with 4-chlorophenylacetyl chloride, followed by the addition of carbon disulfide and subsequent reaction with ammonia. The final product is obtained through recrystallization from ethanol.
科学研究应用
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has been the subject of several studies due to its potential applications in scientific research. One of the primary uses of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide is as a chelator for metal ions. It has been shown to have a high affinity for copper, which is essential for many biological processes, including the formation of reactive oxygen species. N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has been used to study the role of copper in Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11(21)13-3-2-4-15(10-13)19-17(23)20-16(22)9-12-5-7-14(18)8-6-12/h2-8,10H,9H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXGFZANRCKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetyl-phenyl)-3-[2-(4-chloro-phenyl)-acetyl]-thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)


![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)


